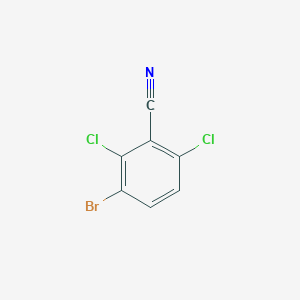

3-Bromo-2,6-dichlorobenzonitrile

Overview

Description

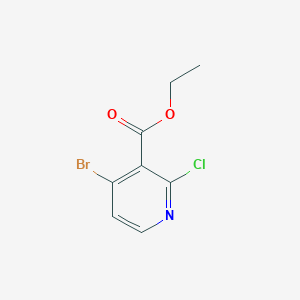

3-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 250.91 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Molecular Structure Analysis

The molecular structure of related compounds like 4-bromo-2,6-dichlorobenzonitrile has been studied, revealing notable features such as short distances between certain atoms, suggesting interactions between different molecular components (Britton, 1997).

Cellulose Synthesis Inhibition

Research has shown that compounds like 2,6-Dichlorobenzonitrile (DCB) inhibit cellulose synthesis, a key process in plant cells. This property has been utilized in various studies to understand cellulose synthesis and its inhibition (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Environmental and Microbial Degradation

Studies on the microbial degradation of similar compounds, such as dichlobenil (a benzonitrile herbicide), provide insights into environmental fate, degradation pathways, and the diversity of degrader organisms. This is crucial for understanding the environmental impact and breakdown of these chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic and Thermodynamic Analysis

Studies have been conducted on the spectroscopy and thermodynamics of derivatives of similar compounds, like 2,6-dichlorobenzamide. These studies include analyzing vibrational spectra, molecular electrostatic potential, and thermodynamic functions, which are essential for understanding the physical and chemical properties of these compounds (Tao, Han, Li, Han, & Liu, 2016).

Vapor Pressure and Phase Transition Studies

Research on chlorinated compounds, including 2,6-dichlorobenzonitrile, has focused on determining their vapor pressures and thermodynamic properties. These studies are significant for understanding the environmental behavior and potential impact of these substances (Almeida, Pinheiro, & Monte, 2023).

Analytical Chemistry and Groundwater Quality

Advancements in analytical methods have been made for determining compounds like dichlobenil and its metabolites in groundwater. Such methods are crucial for monitoring environmental pollution and ensuring water quality (Porazzi, Martínez, Fanelli, & Benfenati, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead, the cell walls adapt by relying on Ca^2+ -bridge pectates .

Biochemical Pathways

The affected biochemical pathway is the cellulose synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include weakened cell walls and potentially stunted growth .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, are areas for future research.

Result of Action

The result of this compound’s action is the disruption of normal plant growth and development . By inhibiting cellulose synthesis, it weakens plant cell walls and can potentially stunt growth .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,6-dichlorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis. It interacts with cellulose synthase enzymes, which are crucial for the biosynthesis of cellulose in plant cells . By inhibiting these enzymes, this compound affects the chemical composition of cell walls, leading to alterations in cellulose accumulation and cell elongation . This compound also interacts with other biomolecules involved in cellulose biosynthesis, such as cellulose synthase complexes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it inhibits the synthesis of cellulose, leading to changes in cell wall composition and structure . This inhibition affects cell elongation and growth, as observed in studies on celery plants . Additionally, this compound influences cell signaling pathways and gene expression related to cellulose biosynthesis . These effects can result in altered cellular metabolism and overall plant growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to cellulose synthase enzymes and inhibiting their activity . This binding interaction prevents the enzymes from synthesizing cellulose, leading to a decrease in cellulose accumulation in the cell walls . The inhibition of cellulose synthase enzymes also affects the assembly of cellulose synthase complexes, further disrupting cellulose biosynthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that long-term treatment with this compound can lead to additional effects beyond cellulose inhibition, such as changes in cell wall composition and structure . These long-term effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cellulose synthesis without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and overall organism health . Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to cellulose biosynthesis. It interacts with cellulose synthase enzymes and other cofactors involved in the synthesis of cellulose . The inhibition of these enzymes by this compound affects the metabolic flux of cellulose biosynthesis, leading to changes in metabolite levels and overall metabolic activity . Understanding these metabolic pathways is crucial for researchers studying the biochemical effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement within the cell . The compound’s localization and accumulation can affect its activity and function, influencing the overall biochemical effects observed in studies . Researchers must consider these transport and distribution mechanisms when designing experiments involving this compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of this compound is essential for researchers studying its molecular mechanisms and cellular effects.

Properties

IUPAC Name |

3-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

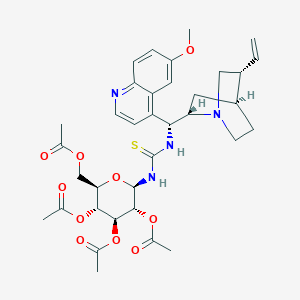

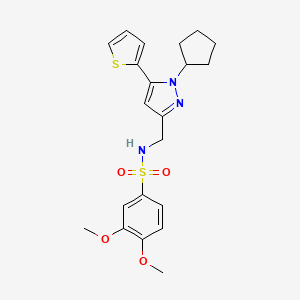

![3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3239736.png)

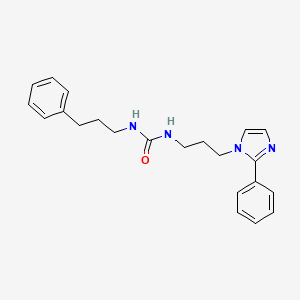

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3239756.png)

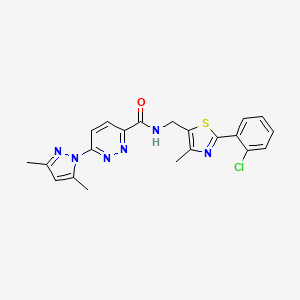

![4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B3239769.png)

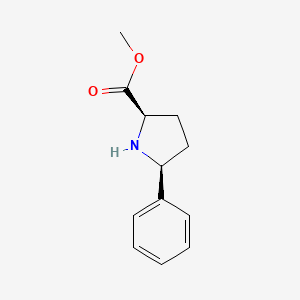

![2-Pyrrolidinebutanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B3239781.png)